1-[(2-chlorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole carboxamides This compound is characterized by the presence of a pyrazole ring, a carboxamide group, and two aromatic rings substituted with chlorine and methyl groups
Preparation Methods
The synthesis of 1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common synthetic route involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethyl alcohol. This intermediate is then reacted with 3-amino-1H-pyrazole-4-carboxamide in the presence of a suitable catalyst to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, using appropriate reagents and conditions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
1-[(2-METHOXYPHENOXY)METHYL]-N~3~-(2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE: This compound has a methoxy group instead of a chlorine atom, which may result in different chemical and biological properties.
1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(2-ETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE: The presence of an ethyl group instead of a methyl group can influence the compound’s reactivity and interactions with biological targets.
1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(2-METHYLPHENYL)-1H-PYRAZOLE-4-CARBOXAMIDE: The position of the carboxamide group on the pyrazole ring can affect the compound’s chemical behavior and biological activity.
These comparisons highlight the uniqueness of 1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE and its potential advantages in various applications.
Properties
Molecular Formula |
C18H16ClN3O2 |
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Molecular Weight |
341.8 g/mol |
IUPAC Name |
1-[(2-chlorophenoxy)methyl]-N-(2-methylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-13-6-2-4-8-15(13)20-18(23)16-10-11-22(21-16)12-24-17-9-5-3-7-14(17)19/h2-11H,12H2,1H3,(H,20,23) |
InChI Key |
UMHXHYNLMNYWFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NN(C=C2)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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